Bafilomycin D

V-ATPase Comparative Pharmacology Invertebrate Physiology

Concanamycin A (Folimycin) is an 18-membered macrolide antibiotic produced by *Streptomyces* spp., identified as a potent and specific inhibitor of vacuolar-type H⁺-ATPases (V-ATPases) with an IC₅₀ of 10 nM in purified enzyme assays from *Manduca sexta*. It belongs to the plecomacrolide class, which includes bafilomycin A1 and concanamycins B and C.

Molecular Formula C35H56O8
Molecular Weight 604.8 g/mol
Cat. No. B10764880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBafilomycin D
Molecular FormulaC35H56O8
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C
InChIInChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12?,16-15+,21-13-,22-18+,30-19+/t23-,24?,25+,26+,27-,29?,31+,32-,33-,34+/m0/s1
InChIKeyZKOTUWJMGBWBEO-OCTXKIARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Concanamycin A (3E,5E,7R,8S,11Z,16R...): A Potent V-ATPase Inhibitor for Precision Lysosomal and Immune Evasion Studies


Concanamycin A (Folimycin) is an 18-membered macrolide antibiotic produced by *Streptomyces* spp., identified as a potent and specific inhibitor of vacuolar-type H⁺-ATPases (V-ATPases) with an IC₅₀ of 10 nM in purified enzyme assays from *Manduca sexta* [1]. It belongs to the plecomacrolide class, which includes bafilomycin A1 and concanamycins B and C. Its primary mechanism involves binding to the V₀ subunit c of the V-ATPase complex, thereby preventing lysosomal acidification and disrupting endosomal trafficking [2]. Recent studies highlight its utility in reversing HIV-1 Nef-mediated immune evasion at sub-nanomolar concentrations, offering a unique tool for immunology and virology research [3].

Why V-ATPase Inhibitor Substitution is Not Straightforward: Differentiating Concanamycin A from Bafilomycin A1 and Other Analogs


While several macrolides inhibit V-ATPases, their functional outcomes diverge significantly due to differences in potency, isoform selectivity, and off-target effects. For instance, concanamycin A and bafilomycin A1 both target the V₀ subunit c, but their relative potencies vary across species and assays [1]. More critically, structurally related analogs like FD-891, despite sharing the 18-membered macrolide core, fail to inhibit vacuolar acidification and instead block CTL-mediated cytotoxicity via a distinct mechanism [2]. These disparities underscore that 'V-ATPase inhibitor' is an insufficient classification for experimental design; the specific chemical entity dictates the biological readout. The quantitative evidence below establishes precisely where concanamycin A distinguishes itself from its closest comparators.

Concanamycin A (3E,5E,7R,8S,11Z,16R...): Head-to-Head Quantitative Differentiation from Bafilomycin A1, Analogs, and Other Inhibitors


Superior Potency in Invertebrate V-ATPase Inhibition: Concanamycin A vs. Bafilomycin A1 in Anodonta cygnea Homogenate

In a direct head-to-head comparison using crude homogenate from the outer mantle epithelium of *Anodonta cygnea*, concanamycin A demonstrated superior V-ATPase inhibitory potency compared to bafilomycin A1. The IC₅₀ for concanamycin A was 8 nmol mg⁻¹, whereas bafilomycin A1 required 14 nmol mg⁻¹, a 1.75-fold difference in potency [1]. This indicates that concanamycin A achieves a greater degree of enzyme inhibition at a lower concentration in this specific biological context.

V-ATPase Comparative Pharmacology Invertebrate Physiology

Unmatched Selectivity Profile: Concanamycin A Exhibits >2000-Fold Selectivity for V-Type over F- and P-Type ATPases

Concanamycin A demonstrates exceptional selectivity for V-type H⁺-ATPase over other major ATPase families. Comparative IC₅₀ profiling reveals that it inhibits yeast V-type ATPase with an IC₅₀ of 9.2 nM, but shows no significant inhibition of F-type, P-type H⁺-ATPases, or porcine Na⁺/K⁺-ATPase at concentrations up to 20,000 nM . This represents a >2000-fold selectivity window, a crucial differentiator when compared to less selective inhibitors or when designing experiments to isolate V-ATPase-mediated effects from other ion transport processes.

Enzyme Selectivity Off-Target Screening ATPase Panel

Structural Determinants of Functional Divergence: FD-891 Fails to Inhibit Vacuolar Acidification Unlike Concanamycin A

FD-891, a structural analogue of concanamycin A, does not inhibit vacuolar acidification. While concanamycin A potently inhibits CTL-mediated cytotoxicity by degrading perforin (an acidification-dependent process), FD-891 achieves a similar functional outcome through an entirely distinct mechanism: blocking CTL-target conjugate formation via downregulation of the TCR/CD3 complex [1]. This demonstrates that minor structural modifications can completely ablate the defining V-ATPase inhibitory activity of concanamycin A, highlighting its specific molecular recognition.

Structure-Activity Relationship Immunology Cytotoxic T Lymphocyte

Reversal of HIV-1 Immune Evasion: Concanamycin A's Unique Activity Profile at Sub-Nanomolar Concentrations

A recent structure-activity relationship (SAR) study of 75 plecomacrolides identified concanamycin A as uniquely effective at reversing HIV-1 Nef-mediated downmodulation of MHC-I. Concanamycin A achieved this at sub-nanomolar concentrations (<1 nM), a concentration range that does not interfere with general lysosomal acidification or degradation pathways [1]. This demonstrates a functional window where concanamycin A can enhance immune recognition of HIV-infected cells without broadly disrupting cellular degradation. The SAR study further revealed that modifications at C-8 and C-9 significantly impacted this Nef-inhibitory activity, highlighting concanamycin A's specific structure as optimal for this application.

HIV Immunology Nef MHC-I

Comparative Lysosomal Acidification Inhibition: Concanamycin A and Its Analogs Exhibit Potencies in the 10⁻¹¹ to 10⁻⁹ M Range

A comparative study of the concanamycin family (including A, B, C, and newly isolated D, E, F, G) established that all these 18-membered macrolides inhibit the acidification of rat liver lysosomes. The effective concentration range for this inhibition was found to be between 10⁻¹¹ and 10⁻⁹ M (0.01 to 1 nM) [1]. While this indicates a shared class-level potency for lysosomal acidification inhibition, it is a critical baseline for understanding concanamycin A's broader activity. It confirms that concanamycin A is not an outlier in its core lysosomal function, but rather a prototypical member of a potent family.

Lysosomal Acidification Concanamycin Family Comparative Pharmacology

Concanamycin A (3E,5E,7R,8S,11Z,16R...): Validated Research and Industrial Application Scenarios Based on Differential Evidence


HIV-1 'Shock and Kill' Immunotherapy Research

Concanamycin A is the preferred tool for studies aiming to reverse HIV-1 Nef-mediated MHC-I downmodulation. Its ability to restore antigen presentation on infected cells at sub-nanomolar concentrations (<1 nM), without disrupting general lysosomal function, makes it uniquely suited for enhancing CTL-mediated clearance of the viral reservoir [1]. This application is not supported by other V-ATPase inhibitors like bafilomycin A1 or structural analogs like FD-891, which lack this specific Nef-inhibitory activity at comparable concentrations.

Dissecting V-ATPase-Dependent and -Independent Pathways in Cytotoxic T Lymphocyte (CTL) Biology

For immunologists studying CTL function, concanamycin A provides a critical tool to delineate perforin-dependent cytotoxicity (which requires lysosomal acidification) from FasL-dependent pathways. Its specificity is highlighted by comparison with its structural analog FD-891, which inhibits CTL function without affecting acidification [1]. Using concanamycin A allows researchers to unambiguously link observed effects to V-ATPase-mediated perforin maturation, enabling precise mechanistic studies.

Invertebrate Physiology and Comparative V-ATPase Pharmacology

When using invertebrate models like the freshwater bivalve *Anodonta cygnea* to study V-ATPase function, concanamycin A offers superior potency compared to bafilomycin A1 (IC₅₀ of 8 vs. 14 nmol mg⁻¹) [1]. This allows for lower effective doses in tissue or whole-organism studies, minimizing potential solvent toxicity or off-target effects. Its well-characterized binding to the V₀ subunit c in insects (*Manduca sexta*) also ensures reliable target engagement across diverse invertebrate species [2].

High-Fidelity Lysosomal pH Manipulation in Autophagy Studies

Concanamycin A's >2000-fold selectivity for V-type H⁺-ATPase over P- and F-type ATPases [1] makes it the gold standard for experiments requiring specific inhibition of lysosomal acidification. This high selectivity is essential for autophagy research, where confounding effects on mitochondrial (F-type) or plasma membrane (P-type) ATPases would complicate interpretation. Researchers can confidently attribute observed changes in autophagic flux to V-ATPase inhibition rather than off-target activity on other ion pumps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bafilomycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.